3-Chloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a phenyl diazenyl group, and a carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chlorine Atom: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Diazotization and Coupling: The phenyl diazenyl group is introduced via a diazotization reaction followed by coupling with aniline derivatives.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The pathways involved can include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-(phenyldiazenyl)phenyl)benzamide
- 3-Chloro-N-(4-(phenyldiazenyl)phenyl)thiophene-2-carboxamide
Uniqueness
3-Chloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
325479-70-7 |
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Molecular Formula |
C21H14ClN3OS |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
3-chloro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H14ClN3OS/c22-19-17-8-4-5-9-18(17)27-20(19)21(26)23-14-10-12-16(13-11-14)25-24-15-6-2-1-3-7-15/h1-13H,(H,23,26) |
InChI Key |
LPHZQHFGRVYQAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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